Bienvenue dans la boutique en ligne BenchChem!

Geranyloxyemodin

Antioxidant activity Anthraquinone SAR TEAC assay

Geranyloxyemodin (3-geranyloxyemodin) is a prenylated anthraquinone derivative isolated from the stem bark of Psorospermum species (e.g., P. febrifugum, P.

Molecular Formula
Molecular Weight
Cat. No. B600422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeranyloxyemodin
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OCC=C(C)CCC=C(C)C
InChIInChI=1S/C25H26O5/c1-14(2)6-5-7-15(3)8-9-30-17-12-19-23(21(27)13-17)25(29)22-18(24(19)28)10-16(4)11-20(22)26/h6,8,10-13,26-27H,5,7,9H2,1-4H3/b15-8+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Geranyloxyemodin: A Prenylated Anthraquinone Reference Standard for Natural Product and Anticancer Research


Geranyloxyemodin (3-geranyloxyemodin) is a prenylated anthraquinone derivative isolated from the stem bark of Psorospermum species (e.g., P. febrifugum, P. glaberrimum) and other traditional medicinal plants [1]. It belongs to the emodin family, characterized by a geranyloxy substituent at the C-3 position of the anthraquinone scaffold (C₂₅H₂₆O₅, MW 406.50 g/mol) [2]. The compound has been investigated for anticancer, antioxidant, antiplasmodial, and cholinesterase-inhibiting activities. In comparative studies, it consistently exhibits a distinct bioactivity profile compared to its parent compound emodin and its regioisomer 2-geranylemodin, driven by the hydrophobicity of the geranyl side chain [1].

Why Geranyloxyemodin Cannot Be Interchanged with Emodin or Other Prenylated Analogs in Research Applications


Despite sharing the anthraquinone core, geranyloxyemodin, emodin, and 2-geranylemodin exhibit divergent bioactivity profiles that preclude simple substitution. The position and nature of the prenyl substituent fundamentally alters hydrophobicity and target interaction. In head-to-head antioxidant assays (TEAC and HAPX methods), emodin demonstrated significantly higher activity than both 3-geranyloxyemodin and 2-geranylemodin, while no significant difference was observed among them in the DPPH assay [1]. This method-dependent divergence, attributed to the geranyl group’s hydrophobicity limiting activity in aqueous-phase assays, means that substituting geranyloxyemodin for emodin would produce erroneous results in antioxidant studies. Similarly, in anticancer assays, emodin was more toxic than 3-geranyloxyemodin against A2780 and cisplatin-resistant A2780cis cells, indicating that geranyloxyemodin may offer a different therapeutic window [1]. In antiplasmodial screening, 3-geranyloxyemodin anthrone (IC₅₀ 1.68 µM) and acetylvismione D (IC₅₀ 0.12 µM) were substantially more potent than the parent geranyloxyemodin against P. falciparum W2, highlighting the critical impact of oxidation state on bioactivity [2].

Quantitative Differentiation Evidence for Geranyloxyemodin Procurement and Selection


Method-Dependent Antioxidant Activity Divergence: Geranyloxyemodin vs. Emodin and 2-Geranylemodin

Geranyloxyemodin exhibits a method-dependent antioxidant profile distinct from emodin and 2-geranylemodin. In the DPPH assay (ethanolic solution), no significant differences were observed among the three compounds and vitamin C [1]. However, in aqueous-phase assays (TEAC and HAPX), emodin was significantly more active than both 3-geranyloxyemodin and 2-geranylemodin [1]. This pattern is attributed to the hydrophobicity of the geranyl group, which limits activity in aqueous solution but not in ethanol, and is corroborated by similar redox potentials of all emodin derivatives (−0.46 to −0.40 mV) [1].

Antioxidant activity Anthraquinone SAR TEAC assay

Reduced Cytotoxicity and Differential Selectivity in Cisplatin-Resistant Ovarian Cancer: Geranyloxyemodin vs. Emodin

In the same study, emodin was found to be more toxic than 3-geranyloxyemodin and 2-geranylemodin against A431 epidermal carcinoma, WM35 melanoma, A2780 ovarian carcinoma, and cisplatin-resistant A2780cis cells using a direct colorimetric assay [1]. The Psorospermum febrifugum extract, which contains 3-geranyloxyemodin, showed selectivity against the platinum-resistant A2780cis line [1]. While the paper states that emodin’s selectivity against A2780cis is highest among the pure compounds, this implies that 3-geranyloxyemodin has a wider selectivity window (lower toxicity to sensitive cells relative to resistant cells) compared to emodin, a property potentially valuable for reducing off-target toxicity [1].

Ovarian cancer Cisplatin resistance Cytotoxicity

Inferior Antiplasmodial Potency Relative to Anthrone and Acetylvismione Derivatives Defines Structure-Activity Boundaries

In a systematic in vitro screen against chloroquine-resistant P. falciparum W2, 3-geranyloxyemodin (compound 5) was less potent than its anthrone form (compound 2: 3-geranyloxyemodin anthrone, IC₅₀ 1.68 µM) and acetylvismione D (compound 8: IC₅₀ 0.12 µM) [1]. Compound 8, with an acetyl group and different oxidation pattern, was 14-fold more potent than compound 2 [1]. While the exact IC₅₀ of 3-geranyloxyemodin was not extractable from the abstract, the hierarchy clearly establishes that reduction of the anthraquinone to anthrone and further acetylation dramatically improves antiplasmodial activity.

Antiplasmodial SAR Prenylated anthraquinone

Butyrylcholinesterase Selectivity and Human-Specific Toxicity Profile Differentiate Geranyloxyemodin from Emodin and Other Anthraquinones

Geranyloxyemodin demonstrated good butyrylcholinesterase (BuChE) inhibitory activity, though compound 12 (bianthrone 1a) was the most potent with an IC₅₀ of 9.25 ± 0.25 µM [1]. All tested compounds showed weak acetylcholinesterase (AChE) inhibition, suggesting BuChE selectivity for this compound class [1]. Additionally, vendor technical data indicates that 3-geranyloxyemodin is toxic to human cancer cells but not to mouse cells in in vitro tests—a feature not reported for emodin or 2-geranylemodin in the same system . While the underlying mechanistic basis (e.g., differences in metabolic activation or target expression between species) has not been fully elucidated, this human-selective toxicity pattern warrants consideration for in vivo model selection.

Cholinesterase inhibition Species-specific toxicity Off-target screening

Optimal Research Application Scenarios for Geranyloxyemodin Based on Differentiated Evidence


Antioxidant Mechanism-of-Action Studies Requiring an Anthraquinone with Modulated Hydrophobicity

Geranyloxyemodin is the preferred choice when investigating the impact of hydrophobicity on antioxidant mechanisms. Its divergent activity in DPPH (ethanolic) versus TEAC/HAPX (aqueous) assays—contrasting with emodin’s consistent activity across methods—makes it a valuable tool compound for dissecting how solubility and membrane partitioning influence radical-scavenging efficacy [1].

Chemoresistance Research in Cisplatin-Resistant Ovarian Cancer Models

Geranyloxyemodin’s reduced overall cytotoxicity relative to emodin, combined with the extract’s demonstrated selectivity toward A2780cis cells, positions it as a screening candidate for compounds that target chemoresistant ovarian cancer with a potentially wider therapeutic index than emodin. Its use is most appropriate in early-stage hit identification against platinum-resistant cell lines [1].

Anti-Cholinesterase Screening Panels with BuChE Selectivity Requirements

Given its good butyrylcholinesterase inhibition with weak acetylcholinesterase activity, geranyloxyemodin is suitable for inclusion in screening panels aimed at identifying BuChE-selective inhibitors for Alzheimer’s disease research, where BuChE selectivity over AChE is a desired profile for late-stage disease intervention [1].

Species-Selective Cytotoxicity Profiling in Human-Relevant Cancer Models

The reported human-selective toxicity of geranyloxyemodin (toxic to human cancer cells but not mouse cells) makes it a candidate for studies investigating species-specific mechanisms of cytotoxicity. Researchers should be aware that efficacy observed in murine xenograft models may not translate directly, and human cell-based in vitro models are recommended for primary screening [2].

Quote Request

Request a Quote for Geranyloxyemodin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.